molecular formula C16H24N4O6S B8325245 Tert-butyl 4-(2-nitro-4-sulfamoylphenylamino)piperidine-1-carboxylate

Tert-butyl 4-(2-nitro-4-sulfamoylphenylamino)piperidine-1-carboxylate

Cat. No. B8325245
M. Wt: 400.5 g/mol
InChI Key: XLMBGSUCWBGXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-nitro-4-sulfamoylphenylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N4O6S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-(2-nitro-4-sulfamoylphenylamino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-nitro-4-sulfamoylphenylamino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-(2-nitro-4-sulfamoylphenylamino)piperidine-1-carboxylate

Molecular Formula

C16H24N4O6S

Molecular Weight

400.5 g/mol

IUPAC Name

tert-butyl 4-(2-nitro-4-sulfamoylanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N4O6S/c1-16(2,3)26-15(21)19-8-6-11(7-9-19)18-13-5-4-12(27(17,24)25)10-14(13)20(22)23/h4-5,10-11,18H,6-9H2,1-3H3,(H2,17,24,25)

InChI Key

XLMBGSUCWBGXAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tert-butyl 4-aminopiperidine-1-carboxylate (8.63 g) was dissolved in 1,4-dioxane (250 mL), and 4-chloro-3-nitrobenzenesulfonamide (6.00 g) was added followed by triethylamine (10.60 mL). The solution was heated at 90° C. for 20 hours and then cooled. The solvent was removed under vacuum, and the material purified by flash column chromatography on silica gel using 50% ethyl acetate in hexanes, increasing to 100% ethyl acetate and increasing further to 20% methanol in dichloromethane.
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8.63 g
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250 mL
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6 g
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reactant
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Synthesis routes and methods II

Procedure details

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